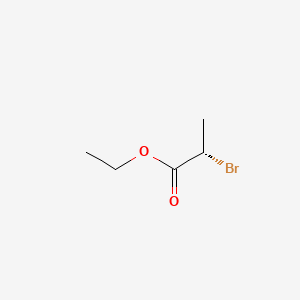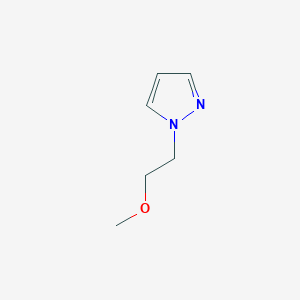
1,2-Dithiolane-4-carboxylic acid, 1-oxide
Übersicht
Beschreibung
1,2-Dithiolane-4-carboxylic acid, 1-oxide (also known as asparagusic acid ) is a naturally occurring compound found in asparagus . It is responsible for the distinctive urine odor produced after consuming this vegetable . Asparagusic acid has drawn scientific interest due to its potential biological activities.
Molecular Structure Analysis
The molecular formula of 1,2-dithiolane-4-carboxylic acid, 1-oxide is C₄H₆O₃S₂ . Its structure features a 1,2-dithiolane ring with a carboxylic acid group and an oxygen atom. The presence of the dithiolane moiety suggests potential reactivity and biological interactions.
Wissenschaftliche Forschungsanwendungen
1. Biological Properties and Metabolism
1,2-Dithiolane-4-carboxylic acid, a derivative of asparagusic acid, exhibits unique biological properties due to the presence of two adjacent sulfur atoms. This structure enhances its chemical reactivity, allowing it to potentially substitute for α-lipoic acid in α-keto-acid oxidation systems. It is also linked to the production of odorous urine following asparagus ingestion, highlighting its role in human metabolism and food chemistry (Mitchell & Waring, 2014).
2. Role in Peptide Chemistry
The 1,2-dithiolane ring system, including 4-amino-1,2-dithiolane-4-carboxylic acid, plays a significant role in peptide chemistry due to its biological functions and specific chemical reactivity. Research in this area has explored the synthesis, conformation, and bioactivity of peptides containing this ring system, demonstrating its potential in the development of novel bioactive compounds (Morera et al., 2002).
3. Material Design and Hydrogels
Dithiolane-containing polymers have been used to construct responsive and dynamic networks in material science. Detailed studies on the self-assembly, gelation behavior, and properties of hydrogels derived from dithiolanes underscore their potential in creating adaptable, dynamic, and self-healing materials (Zhang & Waymouth, 2017).
4. Photooxidation and Metal Complexes
The photooxidation of dithiolanes and their interaction with metals have been studied, revealing the production of various derivatives under specific conditions. This research is important for understanding the chemical properties of dithiolanes and their potential applications in coordination chemistry and photoreactivity (Weigand et al., 1994).
5. Stereoselective Oxidation
Research on the stereoselectivity of oxidation of dithiolanes, such as 1,2-dithiolan-3-ones, has been conducted. This has implications in organic chemistry and synthesis, particularly in understanding and controlling the formation of specific stereoisomers during chemical reactions (Carey et al., 1981).
Eigenschaften
IUPAC Name |
1-oxodithiolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S2/c5-4(6)3-1-8-9(7)2-3/h3H,1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCDMZVXQHXDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)S1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953031 | |
| Record name | 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dithiolane-4-carboxylic acid, 1-oxide | |
CAS RN |
3083-96-3 | |
| Record name | 1,2-Dithiolane-4-carboxylic acid, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-Ethoxyphenyl)methylideneamino]thiourea](/img/structure/B3050995.png)










